Home > Products > Screening Compounds P43833 > Dexamethasone sodium phosphate
Dexamethasone sodium phosphate - 55203-24-2

Dexamethasone sodium phosphate

Catalog Number: EVT-1164591
CAS Number: 55203-24-2
Molecular Formula: C22H28FNa2O8P
Molecular Weight: 516.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dexamethasone sodium phosphate (DSP) is a corticosteroid medication with potent anti-inflammatory and immunosuppressive properties. It is a prodrug of dexamethasone, which means it is converted into the active form of the drug in the body. DSP is used in various medical applications, particularly for its efficacy in reducing inflammation and modulating immune responses. This comprehensive analysis will delve into the mechanism of action of DSP and its applications across different fields, supported by relevant studies and case examples.

Applications in Various Fields

Neurology

DSP has been utilized in the treatment of brain edema associated with brain tumors. To minimize side effects and extend the drug's release time, DSP has been encapsulated using biodegradable synthetic polymers, such as a mixture of poly(lactic-co-glycolic acid) and L-polylactic acid (PLGA and L-PLA). This encapsulation has been shown to be effective in the treatment of brain edema in animal models, with significant reductions in edema observed4.

Ophthalmology

In the field of ophthalmology, DSP has been studied for its epigenetic effects on retinal pigment epithelium (RPE) cells. Treatment with DSP resulted in global DNA hypomethylation and hyper-hydroxymethylation, with aberrant mRNA expression levels of DNA methylation- and hydroxymethylation-related genes5.

Oncology

The use of DSP in oncology has been explored, particularly in the context of brain tumor treatment. The effect of DSP on the uptake of boronophenylalanine in brain tumors was investigated, with findings suggesting that while DSP reduced tumor weight, it also potentially compromised the targeting of tumor cells in the peritumoral zone7.

Drug Delivery Systems

DSP has been incorporated into controlled-release systems to improve therapeutic applications. For example, DSP-loaded chitosan nanoparticles embedded in poly-ε-caprolactone (PCL) and gelatin electrospun nanofiber scaffolds have been developed for potential use in the treatment of the nervous system. This system provided a more controlled release pattern of DSP, which could be beneficial for spinal cord injury repair3. Additionally, Bovine Serum Albumin (BSA) microspheres containing DSP have been prepared to minimize adverse effects and extend the drug's release time8.

Source and Classification

Dexamethasone sodium phosphate is synthesized from dexamethasone, a synthetic derivative of prednisolone. The classification of this compound falls under the category of corticosteroids, specifically glucocorticoids, which are steroid hormones that regulate various physiological processes, including inflammation and immune response.

Synthesis Analysis

The synthesis of dexamethasone sodium phosphate can be achieved through several methods, with the most notable involving the reaction between dexamethasone and pyrophosphoryl chloride.

Synthesis Method 1: Basic Preparation

  1. Starting Materials: Dexamethasone acetate epoxide.
  2. Process:
    • A ring-opening reaction is initiated using hydrofluoric acid and dimethylformamide at temperatures between 10C-10^\circ C to 0C0^\circ C for approximately 3 hours.
    • Following this, recrystallization is performed to purify the intermediate products.
    • Alkali-catalyzed hydrolysis and subsequent esterification with pyrophosphoryl chloride yield dexamethasone sodium phosphate.
    • The final product undergoes recrystallization to obtain a pure crystalline form .

Synthesis Method 2: Improved Preparation

  1. Starting Materials: Dexamethasone and pyrophosphoryl chloride in tetrahydrofuran.
  2. Process:
    • The reaction occurs at extremely low temperatures (35C-35^\circ C to 45C-45^\circ C) to enhance yield and minimize side reactions.
    • After the reaction, purified water is added to hydrolyze the product, followed by salification with sodium bicarbonate.
    • The mixture is filtered and concentrated under reduced pressure at 30C30^\circ C to 45C45^\circ C.
    • Organic solvents are used for extraction, followed by acidification to finalize the product .
Molecular Structure Analysis

Dexamethasone sodium phosphate has a complex molecular structure characterized by its steroid backbone with additional functional groups that enhance its solubility and activity.

  • Molecular Formula: C22H28FNa2O8PC_{22}H_{28}FNa_2O_8P
  • Molecular Weight: Approximately 504.5 g/mol.
  • Structural Features:
    • Contains a fluorine atom that contributes to its anti-inflammatory potency.
    • The phosphate group increases water solubility compared to its parent compound, dexamethasone.

The compound's three-dimensional conformation plays a crucial role in its biological activity, allowing it to interact effectively with glucocorticoid receptors.

Chemical Reactions Analysis

Dexamethasone sodium phosphate participates in various chemical reactions pertinent to its pharmacological activity:

  1. Hydrolysis: In aqueous solutions, dexamethasone sodium phosphate can hydrolyze to release dexamethasone and phosphoric acid under alkaline conditions.
  2. Esterification: The formation of dexamethasone sodium phosphate involves esterification reactions where hydroxyl groups react with phosphoric acid derivatives.
  3. Dephosphorylation: Under acidic conditions, it can undergo dephosphorylation, reverting back to dexamethasone.

These reactions are critical for understanding the stability and bioavailability of the drug in pharmaceutical formulations .

Mechanism of Action

Dexamethasone sodium phosphate exerts its effects primarily through its action on glucocorticoid receptors located in various tissues:

  1. Receptor Binding: Upon administration, it binds to cytoplasmic glucocorticoid receptors, forming a receptor-ligand complex.
  2. Gene Regulation: This complex translocates into the nucleus where it binds to specific DNA sequences (glucocorticoid response elements), regulating gene expression involved in inflammatory responses.
  3. Anti-inflammatory Effects: By inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2, it effectively reduces inflammation and modulates immune responses.

The rapid onset of action makes dexamethasone sodium phosphate particularly useful in acute inflammatory conditions .

Physical and Chemical Properties Analysis

Dexamethasone sodium phosphate exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in water due to the presence of the sodium phosphate group; solubility enhances its bioavailability for injection formulations.
  • Stability: Stable under normal storage conditions but sensitive to light; should be stored in opaque containers.
  • pH Range: Optimal pH for stability is around neutral (pH 6-7), where it maintains its structural integrity without significant degradation .

Key Properties Table

PropertyValue
Molecular Weight504.5 g/mol
SolubilitySoluble in water
Optimal pH6-7
StabilitySensitive to light
Applications

Dexamethasone sodium phosphate has a wide range of applications across various medical fields:

  1. Anti-inflammatory Treatment: Used extensively for managing conditions such as arthritis, asthma, and allergic reactions due to its potent anti-inflammatory properties.
  2. Immunosuppressive Therapy: Employed in organ transplantation protocols to prevent rejection by suppressing immune responses.
  3. Oncology: Utilized as part of chemotherapy regimens to manage symptoms associated with cancer treatments, such as nausea and inflammation.
  4. Ocular Conditions: Effective in treating eye diseases due to its ability to reduce inflammation in ocular tissues.

The versatility of dexamethasone sodium phosphate makes it a critical component in modern therapeutic regimens across multiple disciplines .

Chemical Structure and Physicochemical Properties of Dexamethasone Sodium Phosphate

Molecular Composition and Stereochemical Configuration

Dexamethasone sodium phosphate (DSP), systematically named as disodium (1R,2R,3aS,3bS,9aS,9bR,10S,11aS)-9b-fluoro-1,10-dihydroxy-2,9a,11a-trimethyl-1-[2-(phosphonatooxy)acetyl]-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one, is a water-soluble prodrug of dexamethasone [4] [10]. Its molecular formula is C₂₂H₂₈FNa₂O₈P, with a molecular weight of 516.41 g/mol and a CAS Registry Number of 2392-39-4 [4] [10]. The structure features the characteristic corticosteroid cyclopenta[a]phenanthrene nucleus with a fluorine atom at the C9 position, which enhances glucocorticoid receptor binding affinity and metabolic stability compared to non-fluorinated corticosteroids [3] [7].

The stereochemical configuration includes eight chiral centers (C1, C2, C3a, C3b, C9a, C9b, C10, C11a) in the steroid backbone, with the biologically active form exhibiting specific absolute configurations: 1R,2R,3aS,3bS,9aS,9bR,10S,11aS [4] [10]. The sodium phosphate ester is attached at the 21-position via a phosphoester bond, replacing the hydroxyl group of the parent dexamethasone molecule. This modification dramatically enhances water solubility while serving as a bioconversion site for enzymatic hydrolysis in vivo [3] [7]. X-ray crystallography reveals that DSP crystals belong to the monoclinic space group P2₁ with unit cell dimensions a = 12.35 Å, b = 7.82 Å, c = 14.26 Å, β = 105.5°, accommodating four molecules per unit cell [10].

Table 1: Fundamental Chemical Properties of Dexamethasone Sodium Phosphate

PropertyValueReference
Chemical FormulaC₂₂H₂₈FNa₂O₈P [4] [10]
Molecular Weight516.41 g/mol [4] [10]
CAS Registry Number2392-39-4 [4] [10]
Melting Point233-240°C (decomposition) [10]
Optical Rotation+74° (c=1, H₂O) [10]
Crystalline SystemMonoclinic, space group P2₁ [10]
Long-Term Storage2-8°C, protected from moisture [10]

Solubility and Stability in Aqueous Media

Dexamethasone sodium phosphate exhibits exceptional aqueous solubility, with a solubility of ≥50 mg/mL in water at room temperature, which contrasts sharply with the parent dexamethasone compound's solubility of approximately 0.1 mg/mL [3] [10]. This high solubility profile enables the formulation of concentrated injectable solutions (up to 100 mg/10 mL commercially available) for clinical use [2]. The phosphate group's ionization across physiological pH ranges contributes to this enhanced hydrophilicity, though it also introduces pH-dependent stability considerations [2] [7].

Stability studies of dilute intravenous admixtures (0.08-0.4 mg/mL) in 0.9% sodium chloride (NS) or 5% dextrose injection (D5W) packaged in 50-mL polyvinylchloride (PVC) bags demonstrate excellent physical and chemical stability under refrigerated (2-8°C) and room temperature (25°C) storage conditions [2]. Initial pH values range from 6.4-6.8 in NS and 7.0-7.8 in D5W. Over 14 days, these admixtures retain 94-100% of the original drug concentration with no significant degradation products detected by stability-indicating high-performance liquid chromatography (HPLC) [2]. The pH remains stable within ±1 unit of initial values, and solutions maintain visual clarity without particulate formation or color change throughout the study period [2].

The primary degradation pathways involve pH-dependent hydrolysis and oxidation. Acid-catalyzed hydrolysis cleaves the phosphate ester bond, regenerating dexamethasone, while alkaline conditions promote oxidation at the Δ⁴,⁵ double bond in the A-ring [2] [7]. Buffering capacity is critical for concentrated solutions since commercial DSP injections contain 35-75 mM sodium citrate buffer (pH 7.0-8.5) to maintain stability. Dilution reduces buffer capacity significantly, but stability data confirm that dilute solutions remain stable without additional buffering [2]. Photostability studies indicate DSP is sensitive to UV light, necessitating protection from light during storage and administration [2].

Table 2: Stability Profile of Dilute DSP Solutions in IV Bags

Storage ConditionTime Point% DSP RemainingpH ChangeVisual Appearance
Initial (NS)Day 096-100%6.4-6.8Clear, colorless
Room Temperature (NS)Day 1494-100%≤±1.0 unitNo change
Refrigerated (NS)Day 1494-100%≤±1.0 unitNo change
Initial (D5W)Day 096-100%7.0-7.8Clear, colorless
Room Temperature (D5W)Day 1494-100%≤±1.0 unitNo change
Refrigerated (D5W)Day 1494-100%≤±1.0 unitNo change

pH-Dependent Ionization and Partition Coefficients

The ionization behavior of dexamethasone sodium phosphate governs its solubility, permeability, and partitioning characteristics. DSP contains three ionizable groups: the acidic C21-phosphate group (pKa₁ ≈ 1.18) and the basic C3-carbonyl (pKa₂ ≈ 6.18) and C20-carbonyl groups (pKa₃ ≈ 12.0) [7] [9]. The phosphate group remains predominantly di-anionic (PO₄²⁻) across physiological pH (1-8), contributing to high aqueous solubility. The C3-ketone exhibits weak basicity due to resonance stabilization but remains largely unprotonated at physiological pH [7] [9].

The logarithmic oil/water partition coefficient (log P) of DSP is approximately 1.64, significantly lower than the log P of dexamethasone base (1.83) due to the ionized phosphate group [7] [9]. This difference profoundly impacts membrane permeability and biodistribution. The apparent partition coefficient (log D) varies dramatically with pH due to changes in ionization state. At pH 7.4, log D₇.₄ is approximately -1.24, indicating high hydrophilicity and limited membrane permeability. In contrast, at pH 5.0 (approximating certain inflammatory sites), log D₅.₀ increases to approximately 0.32 due to partial protonation of the phosphate group [7] [9].

The pH-partition profile directly influences transdermal delivery strategies. Studies demonstrate that iontophoresis significantly enhances DSP flux across biological membranes compared to passive diffusion. Cathodal iontophoresis (0.5 mA/cm²) increases transdermal DSP transport by 12-fold compared to passive diffusion, with cumulative transport reaching 137.90±53.90 µg/cm² over 7 hours from 40 mM solutions [7]. Microdialysis studies confirm therapeutic concentrations in human dermis following iontophoretic delivery, while passive application yields negligible penetration [7]. This electrotransport advantage enables non-invasive delivery for local inflammatory conditions despite the molecule's unfavorable partitioning characteristics at physiological pH [7].

Table 3: Ionization and Partitioning Characteristics

ParameterDexamethasone Sodium PhosphateDexamethasone BaseReference
pKa (Phosphate Group)1.18Not applicable [7] [9]
pKa (C3-Ketone)6.18Not applicable [7] [9]
log P (Octanol/Water)1.641.83 [7]
log D₇.₄-1.241.83 [7] [9]
log D₅.₀0.321.83 [7] [9]
Iontophoretic Flux Enhancement12-fold (0.5 mA/cm²)Minimal [7]

Comparative Analysis with Dexamethasone Base Form

The structural distinction between dexamethasone sodium phosphate and dexamethasone base profoundly influences their physicochemical behaviors and formulation strategies. DSP is a highly water-soluble (≥50 mg/mL), ionized molecule at physiological pH, whereas dexamethasone base exhibits poor aqueous solubility (≈0.1 mg/mL) and significant lipophilicity (log P 1.83 vs. 1.64 for DSP) [3] [7] [10]. This solubility difference necessitates distinct formulation approaches: DSP is formulated in aqueous solutions for injection, while dexamethasone base requires co-solvents (e.g., polyethylene glycol) or particulate suspensions for depot formulations [3] [7].

Bioconversion dynamics represent a critical functional difference. DSP serves as a prodrug rapidly hydrolyzed in vivo by alkaline phosphatases to active dexamethasone, with a plasma half-life of approximately 5 minutes. Maximum dexamethasone concentrations occur within 10 minutes after intravenous DSP administration [3]. This rapid conversion allows DSP to function as an immediate-release form despite the parent molecule's poor solubility. However, the phosphate group reduces membrane partitioning, as demonstrated by monolayer insertion experiments showing dexamethasone induces larger changes in surface pressure (Δπ = 15 mN/m) than DSP (Δπ = 8 mN/m) at equivalent concentrations, reflecting dexamethasone's superior membrane penetration due to higher hydrophobicity [3].

Membrane interactions differ substantially between the compounds. Dexamethasone fluidizes lipid bilayers, reducing fluorescence anisotropy of 1,6-diphenyl-1,3,5-hexatriene (DPH) in dipalmitoylphosphatidylcholine (DPPC) vesicles and shifting the phase transition temperature downward [3]. Langmuir monolayer studies with dimyristoylphosphatidylcholine (DMPC) reveal dexamethasone increases membrane compressibility, decreases reflectivity, suppresses liquid-expanded/liquid-condensed (LE/LC) phase transitions at ≥70% molar fraction, and induces aggregate formation [3]. In contrast, DSP also forms aggregates in DMPC monolayers but minimally affects LE/LC transitions or reflectivity. These differential interactions influence biodistribution, with dexamethasone penetrating deeper into lipid bilayers [3].

Giant unilamellar vesicle (GUV) studies demonstrate that DSP adsorption decreases membrane deformability by 28%, while dexamethasone has negligible effects on bending rigidity [3]. This mechanical alteration may influence cell signaling pathways beyond glucocorticoid receptor activation. The phosphorylation also impacts tissue targeting; DSP's hydrophilicity favors distribution to aqueous compartments, while dexamethasone's lipophilicity enhances penetration into lipid-rich tissues like the central nervous system [3] [7].

Table 4: Comparative Properties and Applications

Property/ApplicationDexamethasone Sodium PhosphateDexamethasone BaseReference
Aqueous Solubility≥50 mg/mL≈0.1 mg/mL [3] [10]
Primary FormulationsAqueous injections, ocular solutionsPEG solutions, particulate suspensions [3] [7]
Membrane PartitioningLimited at pH 7.4 (log D₇.₄ = -1.24)Extensive (log D₇.₄ = 1.83) [3] [7]
Membrane Fluidity EffectMinimal fluidizationSignificant fluidization [3]
LE/LC Phase TransitionNo suppressionSuppressed at ≥70% molar fraction [3]
Bending Rigidity EffectIncreases (28% reduction in fluctuating vesicles)Negligible effect [3]
Transdermal DeliveryRequires iontophoresisPassive diffusion possible [7]
Colon-Targeted DeliverySuitable for pH/mucoadhesive hydrogelsRequires lipid-based carriers [5]

Properties

CAS Number

55203-24-2

Product Name

Dexamethasone sodium phosphate

IUPAC Name

disodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate

Molecular Formula

C22H28FNa2O8P

Molecular Weight

516.4 g/mol

InChI

InChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1

InChI Key

PLCQGRYPOISRTQ-FCJDYXGNSA-L

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Synonyms

Decadron phosphate
dexamethasone 21-phosphate
dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer
dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer
dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer
dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer
dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer
dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer
dexamethasone phosphate
dexamethasone phosphate disodium salt
dexamethasone sodium phosphate
dexamethasonedisodium phosphate
Solu- Decadron
Spersadex
Spersadox

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.